molecular formula C5H7ClN2O3 B1373030 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride CAS No. 1235441-71-0

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride

Cat. No.: B1373030
CAS No.: 1235441-71-0
M. Wt: 178.57 g/mol
InChI Key: YFJGQKFHUAYAES-UHFFFAOYSA-N
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Description

Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group (-NH2CH2-). They are involved in many biological processes and are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of aminomethyl compounds often involves reactions such as amination, cyclization, and multicomponent reactions . The specific synthesis route for “5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride” is not available in the sources I found.


Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions, including those involving boronic acids . The specific chemical reactions involving “this compound” are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Synthesis and Pharmaceutical Potential : The compound 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, which is structurally related to 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid, was synthesized in a study by Christov et al. (2006). This research highlighted the potential pharmaceutical applications of such compounds (Christov, Kozekov, & Palamareva, 2006).

  • Isoxazole–Oxazole Conversion : In a study by Doleschall and Seres (1988), a base-catalyzed isoxazole-oxazole ring transformation was discovered, which could have implications for the synthesis and applications of compounds like 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid (Doleschall & Seres, 1988).

  • Peptidomimetics Synthesis : A 2015 study by Ferrini et al. discussed the synthesis of amino acids like 5-amino-1,2,3-triazole-4-carboxylic acid, which are structurally similar to 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid. Such compounds are used in creating peptidomimetics and biologically active compounds based on triazole scaffolds (Ferrini et al., 2015).

  • Substituted Isothiazole and Isoxazolecarboxamides : A study conducted by Dikusar et al. (2019) developed synthetic approaches for functionally substituted 5-phenyl-1,2-oxazole-3-carboxamides, which are related to the compound . These approaches are crucial for understanding the synthesis and potential applications of oxazole derivatives (Dikusar et al., 2019).

  • N-Acetylated Derivatives Synthesis : Dzygiel et al. (2004) studied the synthesis and characterization of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, providing insights into the chemical properties and potential modifications of similar oxazole compounds (Dzygiel et al., 2004).

  • Luminescence Properties : Shershukov and Krasovitskii (1977) conducted research on the luminescence properties of 4-(2-methyl-5-oxazolyl)naphthalic anhydride and its condensation products with aromatic amines. This study helps to understand the photophysical properties of oxazole derivatives, potentially including 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid (Shershukov & Krasovitskii, 1977).

  • Conformational Properties : Kaiser et al. (2000) investigated the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics, providing insights into the structural characteristics of compounds similar to 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid (Kaiser et al., 2000).

Mechanism of Action

Target of Action

The primary target of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride, also known as 5-aminolevulinic acid (5-ALA), is the heme synthesis pathway in cells . It is a porphyrin precursor used to treat actinic keratosis of the face, scalp, and upper extremities, as well as to visualize a glioma .

Mode of Action

5-ALA interacts with its targets by serving as a metabolic intermediate in the heme synthesis pathway . It is produced from succinyl-CoA and glycine and is used as a photochemotherapy for actinic keratosis .

Biochemical Pathways

5-ALA is involved in the tetrapyrrole biosynthesis pathway, which leads to the production of heme, chlorophylls, and vitamin B12 . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

Pharmacokinetics

The pharmacokinetics of 5-ALA involve its absorption, distribution, metabolism, and excretion (ADME). After administration, 5-ALA is absorbed and distributed throughout the body, where it serves as a precursor in the heme synthesis pathway . The terminal half-life of 5-ALA is approximately 45 minutes after intravenous or oral administration . The oral bioavailability of 5-ALA is approximately 60% .

Result of Action

The action of 5-ALA leads to the production of heme, an essential component of various proteins, including hemoglobin, myoglobin, and cytochromes . It also leads to the production of chlorophylls and vitamin B12 . These molecules play crucial roles in oxygen transport, energy production, and various other cellular processes.

Action Environment

The action of 5-ALA can be influenced by various environmental factors. For instance, it has been shown to enhance plant growth under abiotic stress conditions such as drought, salinity, heat, and cold . Furthermore, the use of cheap raw materials instead of refined sugars for the production of 5-ALA can significantly reduce the cost of feedstock .

Safety and Hazards

The safety and hazards of a compound depend on its chemical structure and properties. General safety measures for handling chemicals include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .

Future Directions

The future directions in the study of aminomethyl compounds could involve developing new synthesis methods, exploring their biological activities, and finding new applications in medicine and other fields .

Properties

IUPAC Name

5-(aminomethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.ClH/c6-2-3-1-4(5(8)9)7-10-3;/h1H,2,6H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJGQKFHUAYAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-71-0
Record name 5-(aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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